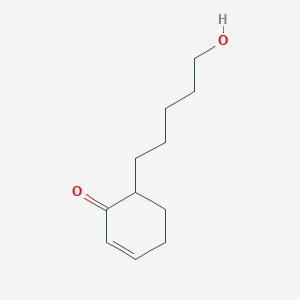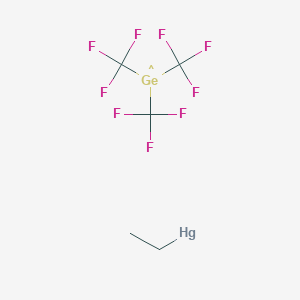
Pubchem_13199583
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_13199583 is a chemical compound listed in the PubChem database, a public repository for chemical structures and their biological activities. PubChem is widely used by researchers in various scientific fields, including chemistry, biology, and medicine, to access detailed information about chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Pubchem_13199583 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and solvents under controlled conditions to achieve the desired compound. For example, a common synthetic route might involve the use of dichloromethane and methanol as solvents, along with other reagents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using advanced equipment and techniques. This often includes the use of crystallization autoclaves and supercritical fluid crystallization systems to obtain high-purity compounds with increased bioavailability .
Chemical Reactions Analysis
Types of Reactions
Pubchem_13199583 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into different forms.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Pubchem_13199583 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays to study its effects on different biological systems.
Medicine: Investigated for its potential therapeutic properties and effects on human health.
Industry: Utilized in industrial processes for the production of various chemical products
Mechanism of Action
The mechanism of action of Pubchem_13199583 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. The exact mechanism may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pubchem_13199583 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include those with analogous functional groups or similar molecular frameworks .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89928-24-5 |
|---|---|
Molecular Formula |
C5H5F9GeHg |
Molecular Weight |
509.30 g/mol |
InChI |
InChI=1S/C3F9Ge.C2H5.Hg/c4-1(5,6)13(2(7,8)9)3(10,11)12;1-2;/h;1H2,2H3; |
InChI Key |
BKDOWWDOELJQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Hg].C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


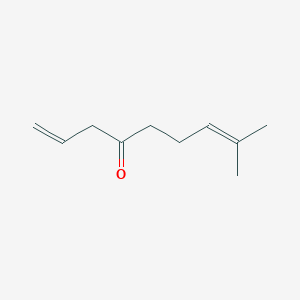
![N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine](/img/structure/B14374921.png)
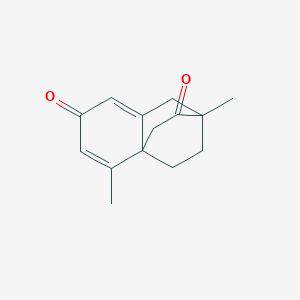
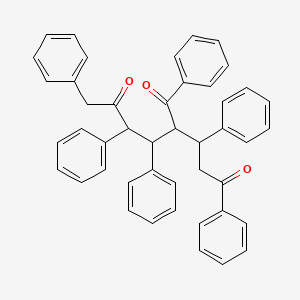
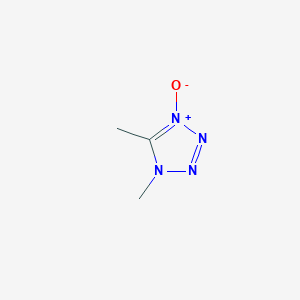
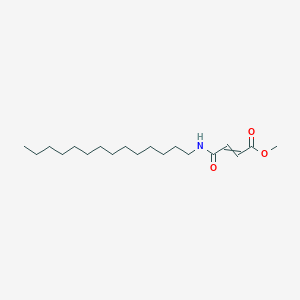
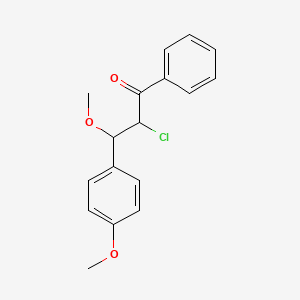
![N-{[(Benzenesulfinyl)imino]methyl}benzamide](/img/structure/B14374970.png)
![4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid](/img/structure/B14374971.png)
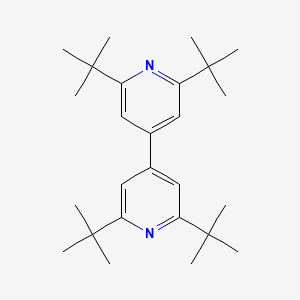
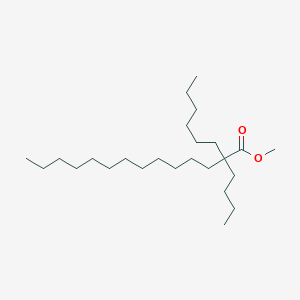
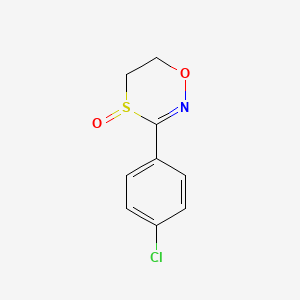
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide](/img/structure/B14374995.png)
